molecular formula C15H24N4O B6125784 6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide

6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide

Cat. No. B6125784
M. Wt: 276.38 g/mol
InChI Key: DJRCUTQNHGVPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is a chemical compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogues. It has been extensively studied for its potential in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is primarily through its ability to mimic the activity of NAD+. NAD+ is a coenzyme that is required for many cellular processes, including energy metabolism and DNA repair. By mimicking the activity of NAD+, 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide can activate certain enzymes and signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide are diverse and depend on the specific disease or condition being studied. In general, it has been shown to improve cellular energy metabolism, reduce oxidative stress, and improve DNA repair. It has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide in lab experiments is its ability to mimic the activity of NAD+. This allows researchers to study the effects of NAD+ without the need for expensive and time-consuming NAD+ supplementation. Additionally, the compound has been shown to be relatively safe and well-tolerated in animal models.
One limitation of using 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide in lab experiments is its limited solubility in water. This can make it difficult to administer to animals or to use in certain experimental setups. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are many potential future directions for research on 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide. Some possible areas of research include:
1. Further studies on the compound's anti-cancer properties, including its potential as a chemotherapeutic agent.
2. Studies on the compound's potential in treating metabolic disorders such as diabetes and obesity.
3. Studies on the compound's potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
4. Studies on the compound's potential in modulating the immune system and reducing inflammation.
5. Studies on the compound's potential as a longevity-promoting agent.
6. Studies on the compound's potential in improving athletic performance and recovery.
In conclusion, 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is a promising compound with diverse potential applications in treating various diseases. While its safety and efficacy in humans are not well-established, its ability to mimic the activity of NAD+ makes it a valuable tool for studying cellular processes and disease mechanisms. Further research is needed to fully understand the compound's potential and limitations.

Synthesis Methods

The synthesis of 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide involves the reaction of 6-bromo-nicotinamide with N-methylpiperidine in the presence of a palladium catalyst. The reaction yields the desired product, which can be purified using standard chromatographic techniques.

Scientific Research Applications

6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide has been studied extensively for its potential in treating various diseases. It has been shown to have anti-cancer properties by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is required for the repair of DNA damage. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

6-(methylamino)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-16-14-7-6-12(11-18-14)15(20)17-9-8-13-5-3-4-10-19(13)2/h6-7,11,13H,3-5,8-10H2,1-2H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRCUTQNHGVPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)C(=O)NCCC2CCCCN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide

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